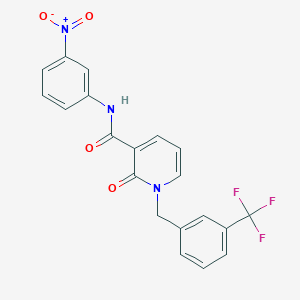

N-(3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,2-dihydropyridine core substituted with a 3-nitrophenyl group at the carboxamide position and a 3-(trifluoromethyl)benzyl group at the N1 position.

Properties

IUPAC Name |

N-(3-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O4/c21-20(22,23)14-5-1-4-13(10-14)12-25-9-3-8-17(19(25)28)18(27)24-15-6-2-7-16(11-15)26(29)30/h1-11H,12H2,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWLGISZHAGCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridine derivatives, which have garnered attention due to their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 373.30 g/mol

The presence of a nitro group and trifluoromethyl moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.

Dihydropyridine derivatives are known to exhibit a range of biological activities through various mechanisms:

- Calcium Channel Blockade : Many dihydropyridines function as calcium channel blockers, influencing cardiovascular functions and potentially providing therapeutic benefits in hypertension and angina.

- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antitumor Activity

Research indicates that compounds similar to this compound demonstrate significant antitumor effects. A study involving various cancer cell lines revealed that certain modifications to the dihydropyridine structure can enhance cytotoxicity against specific tumors.

These results suggest that the compound may be effective against non-small cell lung cancer (NSCLC) and prostate cancer.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been investigated, showing effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or structural integrity.

Case Studies

Several studies have highlighted the biological activity of this compound class:

- Study on Antitumor Activity : A recent investigation into the efficacy of related dihydropyridine compounds against human colon cancer cells demonstrated a dose-dependent response, with significant apoptosis observed at higher concentrations.

- Microbial Resistance : Another study examined the effectiveness of similar compounds against antibiotic-resistant strains of bacteria, revealing promising results that could lead to the development of new antimicrobial agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position: The 3-nitrophenyl group in the target compound vs.

- Trifluoromethyl Position : The 3-(trifluoromethyl)benzyl group (target compound) vs. 4-(trifluoromethyl)benzyl in may influence hydrophobic interactions and spatial orientation in enzyme binding pockets.

- Functional Groups : Methoxy (electron-donating) in vs. nitro (electron-withdrawing) in the target compound: Methoxy analogs likely exhibit higher solubility but lower metabolic stability.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The trifluoromethyl group enhances lipophilicity in all analogs, improving membrane permeability. However, nitro groups (target compound, ) may increase metabolic liability compared to methoxy or methyl substituents .

- Solubility : Methoxy-substituted compounds (e.g., ) likely exhibit higher aqueous solubility due to reduced crystallinity and hydrogen-bonding capacity.

- Stability : The keto-amine tautomer observed in suggests that the target compound’s lactam form is stabilized by intramolecular hydrogen bonding, reducing hydrolysis susceptibility.

Q & A

Q. Table 1: Representative Reaction Conditions

| Component | Quantity/Parameter | Role |

|---|---|---|

| 2-Chloronicotinic acid | 12.1 mmol | Core scaffold precursor |

| Substituted aniline | 1.1 eq. (13.4 mmol) | Amine coupling partner |

| p-TsOH | 15 mol% (1.8 mmol) | Acid catalyst |

| Solvent | Water (10 mL) | Reaction medium |

| Temperature | Reflux (100°C, overnight) | Reaction driver |

Advanced: How do electron-withdrawing groups (e.g., nitro, trifluoromethyl) influence tautomeric equilibria and π-conjugation in this compound?

Answer:

The nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electron-deficient character, stabilizing the keto-amine tautomer over the hydroxy-pyridine form. Evidence from crystallography of related compounds confirms:

- Planar conformation : Dihedral angles between aromatic rings are minimized (e.g., 8.38° in N-(3-bromo-2-methylphenyl) analogs), indicating extended π-conjugation via the amide bridge .

- Hydrogen bonding : Intramolecular N–H⋯O interactions further stabilize the keto form, as observed in centrosymmetric dimers .

Methodological note : Use X-ray crystallography (SHELXL refinement) and NMR to resolve tautomeric states, as computational predictions alone may conflict with experimental data .

Basic: What crystallographic techniques are critical for resolving molecular conformation and intermolecular interactions?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and packing motifs. For example, triclinic P1 symmetry (cell parameters: a = 7.164 Å, b = 7.715 Å, c = 10.446 Å) was used for a brominated analog .

- Hydrogen bonding analysis : Identify N–H⋯O interactions (e.g., 2.02 Å bond distance) using SHELX software suites for refinement .

- Thermal ellipsoid plots : Differentiate static disorder or dynamic motion in the crystal lattice.

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (N-bromo analog) |

|---|---|

| Space group | P1 |

| Unit cell volume | 577.01 ų |

| Dihedral angle (aromatic rings) | 8.38° |

| Hydrogen bond distance (N–H⋯O) | 2.02 Å |

Advanced: How should researchers address contradictions between experimental NMR data and computational predictions of tautomerism?

Answer:

Discrepancies arise due to solvent effects, dynamic equilibria, or computational approximations. Mitigation strategies include:

- Multi-technique validation : Combine SCXRD (definitive solid-state structure) with solution-state NMR and IR spectroscopy. For example, SCXRD confirmed the keto-amine tautomer in a brominated analog despite NMR suggesting equilibrium .

- DFT calculations : Simulate solvent effects (e.g., PCM models) to align computational results with experimental observations.

- Variable-temperature NMR : Detect tautomeric shifts by analyzing signal splitting at low temperatures.

Advanced: How can substituent effects guide the design of biological activity assays for this compound?

Answer:

- Comparative SAR studies : Replace nitro or trifluoromethyl groups with halogens (Cl, Br) or electron-donating groups (e.g., -OCH₃) to assess cytotoxicity or enzyme inhibition (see Table 3).

- In vitro screening : Prioritize assays targeting kinases or antimicrobial pathways, given the activity of related dihydropyridinecarboxamides .

- Metabolic stability : Introduce deuterium or fluorinated analogs to probe oxidative metabolism.

Q. Table 3: Substituent Impact on Biological Activity (Hypothetical)

| Substituent | Expected Effect on Activity |

|---|---|

| -NO₂ (meta) | Enhanced electrophilicity, kinase inhibition |

| -CF₃ (benzyl) | Improved lipophilicity, membrane penetration |

| -Br (aryl) | Increased halogen bonding with targets |

Basic: What analytical methods are essential for purity assessment and structural confirmation?

Answer:

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted aniline).

- Elemental analysis : Validate empirical formulas (e.g., C₁₃H₁₁BrN₂O₂ for brominated analogs) .

- Multinuclear NMR (¹H/¹³C/¹⁹F) : Assign signals for nitro, trifluoromethyl, and amide protons.

Advanced: How do intermolecular interactions in the solid state affect solubility and formulation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.